molecular formula C4HBr3N2 B2382333 3,4,5-Tribromopyridazine CAS No. 1822854-37-4

3,4,5-Tribromopyridazine

Cat. No.: B2382333
CAS No.: 1822854-37-4
M. Wt: 316.778
InChI Key: CFPNAGQMSGMLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Tribromopyridazine is a halogenated derivative of pyridazine, characterized by the presence of three bromine atoms at the 3rd, 4th, and 5th positions on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromopyridazine typically involves the bromination of pyridazine. One common method includes the reaction of pyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tribromopyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated pyridazine.

    Oxidation Reactions: Although less common, oxidation reactions can modify the pyridazine ring or the substituents.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions yield various substituted pyridazine derivatives.
  • Reduction reactions produce less brominated or debrominated pyridazine.
  • Oxidation reactions can lead to the formation of pyridazine N-oxides or other oxidized products.

Scientific Research Applications

3,4,5-Tribromopyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tribromopyridazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the substituents introduced during chemical modifications.

Comparison with Similar Compounds

    3,5-Dibromopyridazine: Lacks the bromine atom at the 4th position, leading to different reactivity and applications.

    3,4,6-Tribromopyridazine: Has a bromine atom at the 6th position instead of the 5th, resulting in distinct chemical properties.

    3,4,5-Trichloropyridazine:

Uniqueness: 3,4,5-Tribromopyridazine is unique due to the specific arrangement of bromine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted chemical synthesis and specialized applications in research and industry.

Properties

IUPAC Name

3,4,5-tribromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-8-9-4(7)3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNAGQMSGMLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.